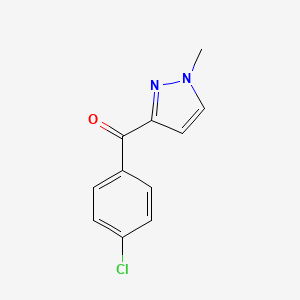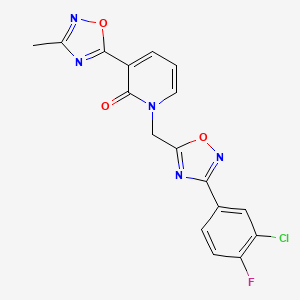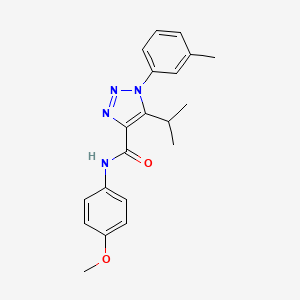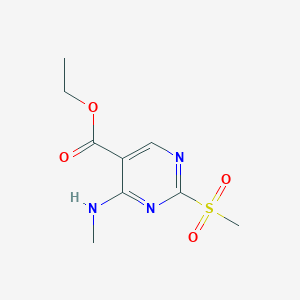
3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
Fungicidal Applications
SYP-3343, a compound containing the 3-(4-chlorophenyl)-1-methyl-1H-pyrazole moiety, is noted for its broad-spectrum and high activity against fungi. The synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, from 14C labeled 4-chlorobenzoic acid, has been achieved. This labeled compound is utilized as a radiotracer for metabolism, toxicology, mode of action, and other environmental studies in the field of agriculture and fungicidal research (Liu et al., 2011).
Synthetic Chemistry and Biological Activity
The structural versatility of the pyrazole ring allows for the creation of novel isolated or fused heterocyclic ring systems, exhibiting a range of biological activities. Compounds such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been synthesized and characterized, showing potential as antibacterial and antitumor agents (Hamama et al., 2012).
Green Chemistry
The synthesis of pyrano[2,3-c]-pyrazoles, involving the compound of interest, highlights the move towards solvent-free, green chemistry. These compounds are synthesized by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, showcasing an environmentally friendly approach to chemical synthesis (Al-Matar et al., 2010).
Structural Analysis and Molecular Design
3-phenyl-1H-pyrazole derivatives, including structures related to 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole, serve as intermediates for synthesizing biologically active compounds. These derivatives are essential in designing small molecule inhibitors and have shown potential biological activities, indicating their significance in medicinal chemistry and drug design (Liu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been shown to target prostaglandin g/h synthase 1 .
Mode of Action
For instance, 4-chlorobenzoate:CoA ligase, an enzyme involved in the degradation of 4-chlorobenzoate, is dependent on Mg 2±ATP and coenzyme A, and produces 4-chlorobenzoyl CoA and AMP .
Biochemical Pathways
Studies on the degradation of 4-chlorobenzoate by pseudomonas aeruginosa suggest that more than 99% of 4-chlorobenzoate is degraded through the formation of the respective chlorocatechol, via a modified ortho-pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole. For instance, a study on the biodegradation of 4-chlorobenzoate by Lysinibacillus macrolides found that optimal conditions for 100% removal of 4-chlorobenzoate were pH = 5.25, temperature = 32.75°C, 4-chlorobenzoate concentration = 237.17 ppm, and inoculation percentage = 18.32 (%V/V) .
properties
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-7-6-10(13-14)11(15)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNQYAOKCGZVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)




